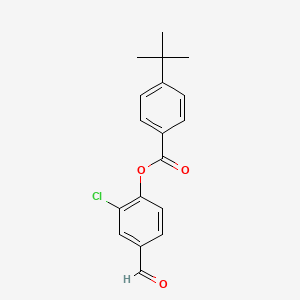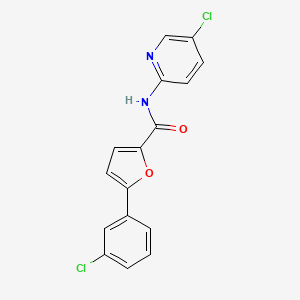
5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide, also known as CPNF, is a chemical compound that has been extensively studied for its potential use in scientific research. CPNF belongs to the class of furamide compounds and has been shown to possess a range of biochemical and physiological effects.
Mécanisme D'action
5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide exerts its effects by binding to the TRPV1 ion channel, which is expressed in sensory neurons and is involved in the perception of pain and heat. 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide binds to a specific site on the TRPV1 channel and modulates its activity, leading to changes in pain perception and inflammation. 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has also been shown to modulate the activity of other ion channels and receptors, although the exact mechanism of action for these effects is still being studied.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, inflammation, and other physiological processes. 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has also been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has several advantages for use in lab experiments, including its ability to modulate the activity of specific ion channels and receptors, its relatively low toxicity, and its well-defined mechanism of action. However, 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide also has some limitations, including its relatively low potency and its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide, including the development of more potent and selective analogs, the study of its effects on other ion channels and receptors, and the investigation of its potential therapeutic applications in various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide and its effects on various physiological processes.
Méthodes De Synthèse
5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide can be synthesized using a multistep process that involves the reaction of 3-chlorobenzoyl chloride with 5-chloro-2-pyridinecarboxylic acid. The resulting intermediate is then reacted with furfurylamine to yield 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide. The synthesis method of 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has been primarily studied for its potential use in scientific research as a tool to study the role of various biochemical pathways in the body. Specifically, 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has been shown to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain perception, inflammation, and other physiological processes. 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has also been shown to modulate the activity of other ion channels and receptors, making it a valuable tool for studying the function of these proteins.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-N-(5-chloropyridin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-3-1-2-10(8-11)13-5-6-14(22-13)16(21)20-15-7-4-12(18)9-19-15/h1-9H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMCUQCHIBTBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

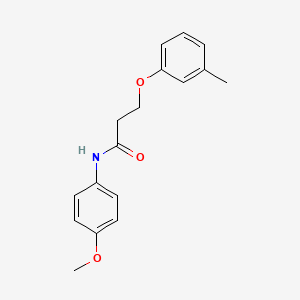
![2-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5833670.png)
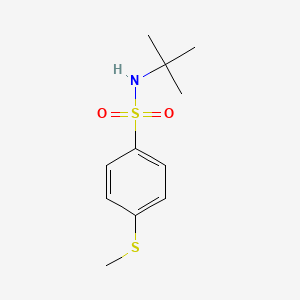
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5833685.png)
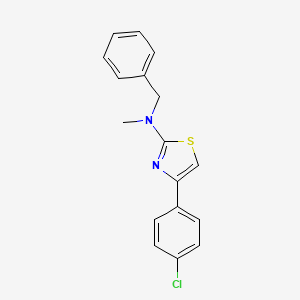
![methyl {5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5833700.png)
![N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5833706.png)
![4-{[(2,5-dichlorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5833709.png)
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5833723.png)

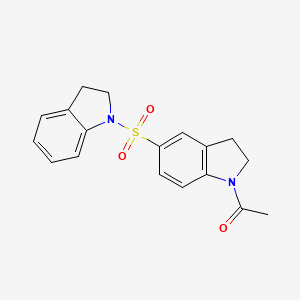
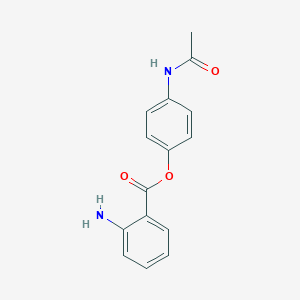
![2-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5833745.png)
